molecular formula C15H22N2O2 B1332734 Butyl 4-piperazin-1-ylbenzoate CAS No. 86620-18-0

Butyl 4-piperazin-1-ylbenzoate

Cat. No. B1332734
CAS RN: 86620-18-0
M. Wt: 262.35 g/mol
InChI Key: GGNSRHOIMAWQRI-UHFFFAOYSA-N
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Description

“Butyl 4-piperazin-1-ylbenzoate” is a chemical compound with the CAS Number: 187669-28-9 . It has a molecular weight of 262.35 . The IUPAC name for this compound is tert-butyl 4- (1-piperazinyl)benzoate .


Molecular Structure Analysis

The InChI code for “Butyl 4-piperazin-1-ylbenzoate” is 1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Butyl 4-piperazin-1-ylbenzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Studies and Synthesis : Butyl 4-piperazin-1-ylbenzoate derivatives are synthesized and analyzed for their structural properties. Studies involving X-ray diffraction, DFT calculations, and Hirshfeld surface analysis reveal insights into the molecular structures and intermolecular interactions of these compounds. Such analysis is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Kumara et al., 2017).

Biological Activity

  • Antimicrobial and Antifungal Applications : Research indicates that certain derivatives of Butyl 4-piperazin-1-ylbenzoate exhibit antimicrobial and antifungal activities. This suggests potential use in developing new treatments or preservatives (Sanjeevarayappa et al., 2015). Additionally, some piperazine derivatives show promising antitubercular properties against Mycobacterium tuberculosis, indicating potential for developing novel antituberculosis drugs (Jallapally et al., 2014).

Antioxidant Properties

  • Antioxidant Activity : Studies on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, a related compound, demonstrate antioxidant activities. This property is significant for developing therapeutic agents against oxidative stress-related diseases (Mallesha et al., 2014).

Interaction with Biological Systems

  • Interactions with Biological Systems : Research into the interaction of Butyl 4-piperazin-1-ylbenzoate derivatives with biological systems, such as their effects on cellular differentiation and proliferation, provides valuable insights. This is particularly relevant in the context of cancer research and the development of novel therapeutic agents (Gillet et al., 1997).

Potential in Psychopharmacology

  • Psychopharmacological Potential : Some derivatives of Butyl 4-piperazin-1-ylbenzoate have been explored for their potential in treating psychological disorders. Their interaction with serotonin and dopamine receptors suggests potential applications in developing new antipsychotic medications (Raghupathi et al., 1991).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-12-19-15(18)13-4-6-14(7-5-13)17-10-8-16-9-11-17/h4-7,16H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSRHOIMAWQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364488
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-piperazin-1-ylbenzoate

CAS RN

86620-18-0
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
ABT-263, a newly developed Bcl-2 inhibitor, was efficiently synthesized. The key intermediates 4-(4-{[2-(4-chlorophenyl)-5, 5-dimethylcyclohex-1-enyl] methyl} piperazin-1-yl) benzoic …
Number of citations: 24 www.thieme-connect.com

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